Ethyl 3-(4-fluorobenzenesulfonyl)propanoate
Overview
Description
Ethyl 3-(4-fluorobenzenesulfonyl)propanoate is a chemical compound with the CAS Number: 1099681-75-0 . It has a molecular weight of 260.29 and its molecular formula is C11H13FO4S . The compound is typically stored at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is ethyl 3-[(4-fluorophenyl)sulfonyl]propanoate . The InChI code for this compound is 1S/C11H13FO4S/c1-2-16-11(13)7-8-17(14,15)10-5-3-9(12)4-6-10/h3-6H,2,7-8H2,1H3 .Scientific Research Applications
Herbicide Synthesis
Ethyl 3-(4-fluorobenzenesulfonyl)propanoate has been explored in the synthesis of herbicides. A study by Makino and Yoshioka (1987) discussed the synthesis of a fluoro analogue of the herbicide quizalofopethyl from related compounds, showcasing its potential in agricultural chemistry (Makino & Yoshioka, 1987).
Anticancer Activity
Ruan et al. (2009) synthesized 2-(4-Fluorobenzylideneamino) propanoic acid, a compound related to this compound, and tested its anticancer activity. The study indicated potential applications in cancer treatment (Ruan et al., 2009).
Pharmaceutical Synthesis
Cheng Huansheng (2013) discussed the synthesis of Dabigatran Etexilate, a pharmaceutical compound, using ethyl 3-(pyridin-2ylamino)propanoate, a compound similar to this compound. This illustrates its utility in pharmaceutical synthesis (Cheng, 2013).
Polymer Science
Chang et al. (1992) utilized 4-Fluorobenzenesulfonyl chloride, related to this compound, for activating hydroxyl groups of polymeric carriers. This study demonstrates its application in bioconjugation and polymer science (Chang et al., 1992).
Photophysical Properties Research
Kuruca et al. (2018) conducted a study involving ethyl 7-oxy-6-chloro-4-methylcoumarin-3-propanoate, a derivative of this compound, to investigate photophysicochemical properties of certain phthalocyanines. This indicates its role in photochemical and photophysical studies (Kuruca et al., 2018).
Spectroscopy and Crystallography
Various studies have employed compounds related to this compound in spectroscopy and crystallography, providing insights into molecular structures and interactions (Vogt et al., 2013); (Song et al., 2007).
Chemical Synthesis
This compound and its derivatives have been extensively used in chemical synthesis, indicating their versatility and utility in creating a wide range of chemical compounds (Rodríguez & Setínek, 1975); (Zhang Dehua & Zhang Xiaoyan, 2008).
Mechanism of Action
Target of Action
Ethyl 3-(4-fluorobenzenesulfonyl)propanoate is a complex compound with a specific target yet to be identified. The compound’s primary targets and their roles are currently under investigation .
Mode of Action
It is hypothesized that the compound interacts with its targets, leading to changes in cellular processes .
Biochemical Pathways
It is likely that the compound influences several pathways, leading to downstream effects that contribute to its overall action .
Pharmacokinetics
These properties are crucial in determining the compound’s bioavailability, i.e., the proportion of the drug that enters the circulation and can have an active effect .
Result of Action
The molecular and cellular effects of this compound’s action are currently under investigation. The compound’s effects will depend on its mode of action and the biochemical pathways it influences .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include pH, temperature, and the presence of other compounds .
Biochemical Analysis
Biochemical Properties
Ethyl 3-(4-fluorobenzenesulfonyl)propanoate plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound can act as a substrate or inhibitor for specific enzymes, altering their catalytic activity. The interactions between this compound and biomolecules are primarily mediated through binding interactions, which can affect the conformation and activity of the target molecules .
Cellular Effects
This compound has been shown to impact various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may activate or inhibit specific signaling pathways, leading to changes in gene expression and metabolic activity. These effects can result in alterations in cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. This compound can bind to enzymes, leading to either inhibition or activation of their catalytic activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions can result in changes in the expression of specific genes, ultimately affecting cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its degradation products may have different biological activities. Long-term exposure to this compound can lead to cumulative effects on cellular processes, which may be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling, gene expression, and metabolism. Threshold effects have been observed, where a certain dosage is required to elicit a biological response. Additionally, high doses of this compound can result in toxic or adverse effects, including cellular damage and apoptosis .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by enzymes, leading to the formation of different metabolites. These metabolic pathways can influence the overall activity and function of the compound. For example, the interaction of this compound with specific enzymes or cofactors can affect metabolic flux and metabolite levels, ultimately impacting cellular processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the localization and accumulation of the compound in different cellular compartments. The distribution of this compound can affect its biological activity and function, as well as its potential therapeutic applications .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. This compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. The subcellular localization of this compound can affect its interactions with biomolecules and its overall biological effects .
Properties
IUPAC Name |
ethyl 3-(4-fluorophenyl)sulfonylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO4S/c1-2-16-11(13)7-8-17(14,15)10-5-3-9(12)4-6-10/h3-6H,2,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAFARCSAKLMHDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCS(=O)(=O)C1=CC=C(C=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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